

Application Notes: Spectrophotometric Determination of Pharmaceuticals using Chloranilic Acid Sodium Salt

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Compound of Interest

Compound Name: *Chloranilic Acid Sodium Salt*

Cat. No.: *B146276*

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Introduction

The spectrophotometric determination of pharmaceuticals using **chloranilic acid sodium salt** is a simple, rapid, and cost-effective analytical method. This technique is predicated on the formation of a colored charge-transfer (CT) complex between an electron-donating pharmaceutical compound and chloranilic acid, a π -acceptor.^{[1][2]} The intensity of the resulting colored solution is proportional to the concentration of the drug and can be measured using a spectrophotometer. This method is applicable to a wide range of pharmaceuticals containing electron-donating moieties, such as amino groups.

Principle of the Method

The core of this analytical technique lies in the Lewis acid-base reaction where the pharmaceutical acts as an electron donor (n-donor) and chloranilic acid acts as a π -acceptor.^{[1][2]} This interaction leads to the formation of a charge-transfer complex, which typically exhibits a strong absorption in the visible region of the electromagnetic spectrum, while the individual reactants are often colorless or weakly colored in this region. The formation of this complex allows for the selective and sensitive quantification of the drug.

Key Applications

This method has been successfully applied to the determination of various classes of pharmaceuticals, including:

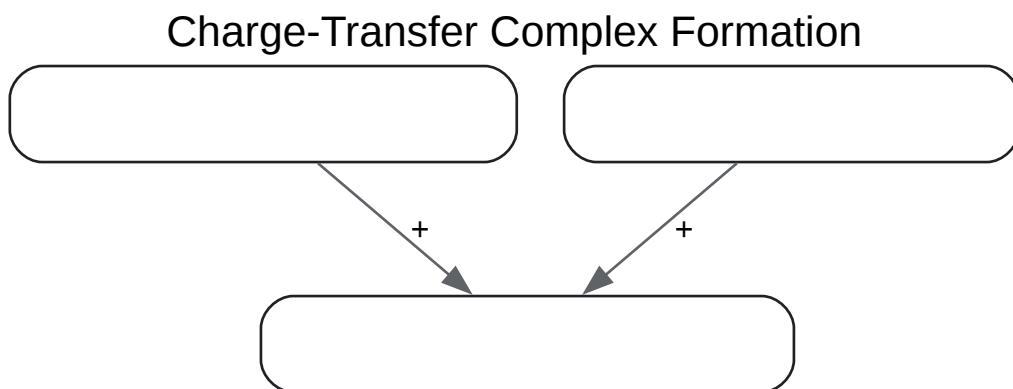
- Antihistamines: Such as Cyproheptadine hydrochloride (CPH), Methdilazine hydrochloride (MDH), and Promethazine theoclare (PMT).[1][2]
- Tyrosine Kinase Inhibitors: A class of chemotherapeutic drugs.
- Anti-Arrhythmic Agents: For instance, Amiodarone hydrochloride.[3]
- Anaplastic Lymphoma Kinase (ALK) Inhibitors: Such as Lorlatinib (LRL).[4]
- Janus Kinase (JAK) Inhibitors: Like Ruxolitinib (RUX).[5]
- Local Anesthetics: Including Lidocaine.[6][7][8]
- And various other nitrogen-containing drugs.[6][7][8]

Advantages of the Method

- Simplicity: The procedure involves simple mixing of the drug solution with the reagent and measuring the absorbance.
- Rapidity: The charge-transfer complex formation is typically instantaneous.
- Cost-Effectiveness: The reagents and instrumentation are relatively inexpensive and readily available.
- Good Sensitivity and Accuracy: The method provides reliable results for pharmaceutical analysis.

General Reaction Scheme

The interaction between a drug molecule (electron donor) and chloranilic acid (electron acceptor) to form a charge-transfer complex can be visualized as follows:



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Caption: General principle of charge-transfer complex formation.

Experimental Protocols

Protocol 1: Determination of Antihistamines (Cyproheptadine HCl, Methdilazine HCl, Promethazine Theolate)

This protocol is based on the method described for the determination of three antihistamines in pure form and pharmaceutical formulations.[\[1\]](#)[\[2\]](#)

1. Materials and Reagents

- Pharmaceutical Standards: Cyproheptadine hydrochloride (CPH), Methdilazine hydrochloride (MDH), Promethazine theolate (PMT).
- Chloranilic Acid (CAA) Solution: 0.1% (w/v) freshly prepared in acetonitrile.[\[1\]](#)[\[2\]](#)
- Solvents: Acetonitrile, Chloroform, Distilled Water, 0.1 M HCl.
- Apparatus: UV-Visible Spectrophotometer, 1 cm glass cells, Volumetric flasks, Pipettes.

2. Preparation of Standard Solutions

- Accurately weigh and dissolve the pharmaceutical standards in a suitable solvent to obtain stock solutions. For instance, prepare stock solutions in a mixture of acetonitrile and

chloroform.

- Prepare working standard solutions by appropriate dilution of the stock solutions.

3. Preparation of Sample Solutions (from Tablets)

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to a known amount of the drug and transfer it to a 100 ml volumetric flask.
- Add 60 ml of distilled water and shake vigorously for 20 minutes to extract the drug. For Promethazine theoolate tablets, add 2 ml of 0.1 M HCl to aid dissolution.[\[1\]](#)[\[2\]](#)
- Dilute to the mark with distilled water, mix well, and filter.
- Transfer a 50 ml aliquot of the filtrate to a separating funnel, make it alkaline with ammonia solution, and extract with four successive 10 ml portions of chloroform.
- Pool the chloroform extracts, dry over anhydrous sodium sulfate, and dilute to 50 ml with chloroform. This will serve as the sample stock solution.
- Further dilute the sample stock solution with chloroform to obtain a working sample solution within the Beer's law range.

4. Spectrophotometric Measurement

- To a series of 10 ml volumetric flasks, add increasing volumes of the standard drug solution.
- To each flask, add 1 ml of the 0.1% chloranilic acid solution.
- Dilute to the mark with the solvent mixture (acetonitrile-chloroform).
- Measure the absorbance of the resulting purple-colored solution at 520 nm against a reagent blank prepared in the same manner but without the drug.[\[1\]](#)[\[2\]](#)
- For the sample determination, treat a suitable aliquot of the working sample solution as described for the standard solutions.

5. Construction of Calibration Curve

- Plot a graph of absorbance versus concentration of the drug.
- Determine the concentration of the drug in the sample solution from the calibration curve.

Protocol 2: Determination of Lorlatinib (A Tyrosine Kinase Inhibitor)

This protocol is adapted from a method for the determination of Lorlatinib in bulk and pharmaceutical dosage forms.[\[4\]](#)

1. Materials and Reagents

- Pharmaceutical Standard: Lorlatinib (LRL).
- Chloranilic Acid (CLA) Solution: Prepare a suitable concentration in methanol.
- Solvent: Methanol.
- Apparatus: UV-Visible Spectrophotometer or a 96-microwell plate reader, Volumetric flasks, Pipettes, 96-well plates.

2. Preparation of Standard and Sample Solutions

- Prepare a stock solution of Lorlatinib in methanol.
- Prepare working standard solutions by serial dilution of the stock solution with methanol.
- For pharmaceutical tablets, weigh and powder the tablets. Extract a known amount of the powdered tablets with methanol, filter, and dilute to a suitable concentration.

3. Spectrophotometric Measurement

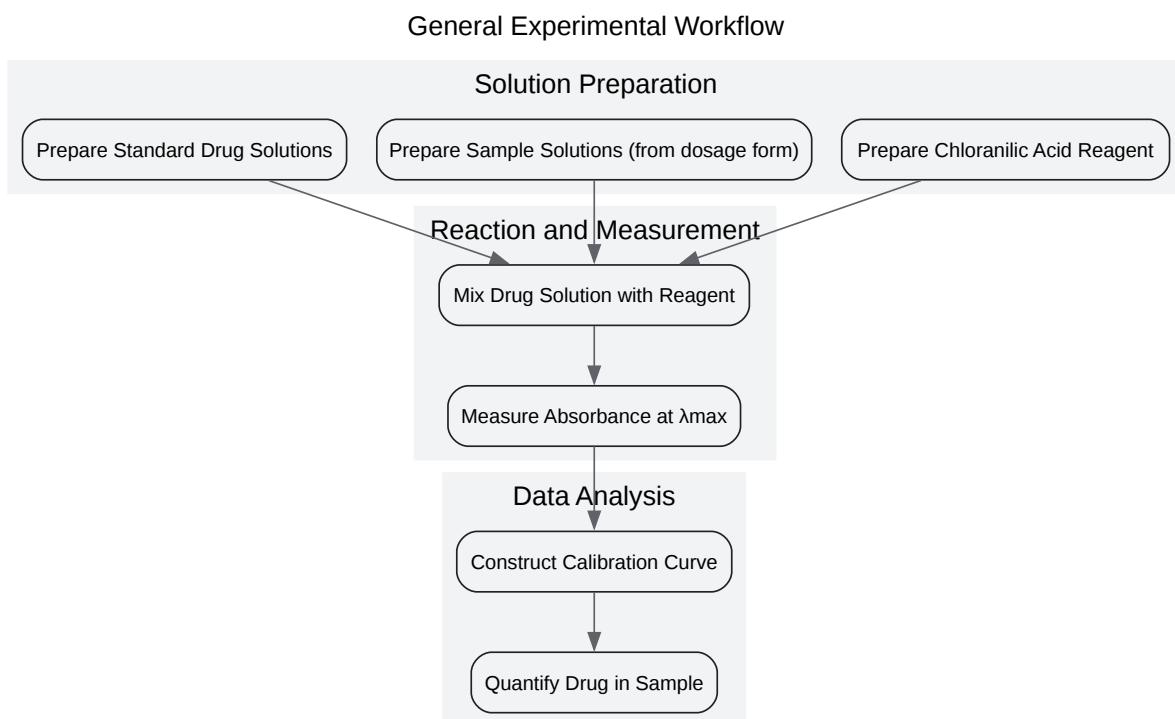
- The reaction can be carried out in standard 1 cm cuvettes or in a 96-microwell plate for high-throughput analysis.

- In a cuvette: Mix appropriate volumes of the Lorlatinib standard/sample solution and the chloranilic acid solution. Measure the absorbance of the resulting charge-transfer complex at 530 nm against a reagent blank.[4]
- In a 96-microwell plate: Add aliquots of the Lorlatinib standard/sample solutions and the chloranilic acid solution to the wells. Measure the absorbance at 530 nm using a microplate reader.

4. Data Analysis

- Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of Lorlatinib.
- Calculate the concentration of Lorlatinib in the sample from the regression equation of the calibration curve.

Experimental Workflow Diagram



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Caption: A generalized workflow for spectrophotometric drug analysis.

Quantitative Data Summary

The following tables summarize the quantitative parameters for the spectrophotometric determination of various pharmaceuticals using chloranilic acid.

Table 1: Antihistamines

Parameter	Cyproheptadine HCl (CPH)	Methdilazine HCl (MDH)	Promethazine Theoclinate (PMT)	Reference
λ_{max} (nm)	520	520	520	[1] [2]
Beer's Law Range ($\mu\text{g/ml}$)	25 - 125	20 - 100	25 - 150	[1] [2] [9]
Molar Absorptivity ($\text{L mol}^{-1} \text{cm}^{-1}$)	1.48×10^3	1.56×10^3	1.75×10^3	[1] [2] [9]
Sandell Sensitivity (ng cm^{-2})	217.39	212.44	284.63	[1] [2] [9]
Stoichiometry (Drug:CAA)	1:1	1:1	1:1	[1] [2]

Table 2: Other Pharmaceuticals

Pharmaceutical	λ_{max} (nm)	Beer's Law Range (µg/ml)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Stoichiometry (Drug:CA A)	Reference
Lorlatinib (LRL)	530	-	2.1 µg/well	6.5 µg/well	1:2	[4]
Ruxolitinib (RUX)	530	-	-	7.5 µg/mL	1:1	
Amiodarone HCl	535	10.0 - 360.0	-	-	-	[3]
Sulfacetamide Sodium	530	10 - 60	-	-	-	[7][8]
Lidocaine	527	10 - 60	-	-	-	[6][7][8]
Terbutaline Sulfate	529	5 - 70	-	-	-	[6][7][8]

Note: The data presented in the tables are compiled from various research articles and may have been determined under slightly different experimental conditions. For precise analytical work, it is recommended to validate the method in your own laboratory.

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